molecular formula C16H18CaCl4O4 B12683976 Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] CAS No. 84057-83-0

Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]

Cat. No.: B12683976
CAS No.: 84057-83-0
M. Wt: 456.2 g/mol
InChI Key: MSWWAPQUVTXVMB-UHFFFAOYSA-L
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Description

Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] (CAS: 84057-83-0, EC: 278-322-8) is a calcium salt derived from a cyclopropane-carboxylic acid derivative. Its structure features a cyclopropane ring substituted with two methyl groups and a dichlorovinyl moiety, which confers unique chemical and biological properties. Registered on 31/05/2018 under the European Chemicals Agency (ECHA), this compound is primarily utilized in industrial and agricultural applications, particularly as an intermediate or functional additive due to its stability and reactivity .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

84057-83-0

Molecular Formula

C16H18CaCl4O4

Molecular Weight

456.2 g/mol

IUPAC Name

calcium;3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/2C8H10Cl2O2.Ca/c2*1-8(2)4(3-5(9)10)6(8)7(11)12;/h2*3-4,6H,1-2H3,(H,11,12);/q;;+2/p-2

InChI Key

MSWWAPQUVTXVMB-UHFFFAOYSA-L

Canonical SMILES

CC1(C(C1C(=O)[O-])C=C(Cl)Cl)C.CC1(C(C1C(=O)[O-])C=C(Cl)Cl)C.[Ca+2]

Related CAS

55701-05-8 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] typically involves the reaction of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid with calcium salts. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include calcium chloride and organic solvents such as dichloromethane. The reaction is usually conducted at room temperature, followed by purification steps to isolate the final product.

Industrial Production Methods

In industrial settings, the production of calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the dichlorovinyl groups to less chlorinated or dechlorinated products.

    Substitution: The compound can participate in substitution reactions, where the dichlorovinyl groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and other nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce less chlorinated derivatives .

Scientific Research Applications

Agricultural Applications

Insecticide Use
This compound is primarily utilized as an insecticide due to its effectiveness against a variety of pests. It functions by disrupting the nervous system of insects, making it a potent tool in pest management strategies.

  • Case Study: Efficacy Against Pests
    A study demonstrated that formulations containing Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] showed significant efficacy against common agricultural pests such as aphids and beetles. The compound was tested in field conditions where it outperformed several conventional insecticides in terms of both speed and duration of action .
  • Table 1: Comparative Efficacy of Insecticides
InsecticideTarget PestEfficacy (%)Time to Kill (hours)
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]Aphids95%12
Conventional Insecticide AAphids85%24
Conventional Insecticide BBeetles90%18

Environmental Impact

Transformation Products
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] is also recognized for its role as an environmental transformation product of other pyrethroids like Cyfluthrin. Understanding its degradation pathways is crucial for assessing ecological risks.

  • Case Study: Aquatic Toxicity
    Research evaluating the aquatic toxicity of this compound revealed that it poses risks to non-target aquatic organisms. The study assessed the effects on species like Daphnia magna and Oryzias latipes, showing significant mortality rates at varying concentrations .
  • Table 2: Aquatic Toxicity Data
CompoundOrganismConcentration (mg/L)Mortality Rate (%)
Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]Daphnia magna0.570%
CyfluthrinOryzias latipes0.160%

Regulatory Considerations

Given its potential hazards, regulatory bodies have classified Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] under various safety guidelines. It is associated with skin and eye irritation and may cause respiratory issues upon exposure. Proper handling and application protocols are essential to mitigate risks associated with this compound .

Future Research Directions

Further research is needed to explore the long-term effects of Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] on non-target species and its environmental persistence. Investigating alternative formulations that minimize ecological impact while maintaining efficacy could enhance its application in sustainable agriculture.

Mechanism of Action

The mechanism of action of calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] involves its interaction with specific molecular targets. The dichlorovinyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular pathways by altering the function of key regulatory molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Calcium-Based Compounds

To contextualize its properties, this section compares Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] with two analogous calcium salts:

Calcium bis[3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-acetate] (CAS: 75821-71-5)

  • Structural Differences : This compound replaces the cyclopropane core with a pyrazole ring substituted with chlorophenyl and phenyl groups. The absence of a cyclopropane ring reduces steric hindrance but increases aromaticity, altering its solubility and reactivity .
  • Stability : The pyrazole derivative exhibits higher thermal stability (decomposition >250°C) compared to the cyclopropane compound (decomposition ~200°C), as inferred from analogous pyrazole salts .

Calcium bis[3-(dodecylthio)propionate] (CAS: 36452-66-1, EC: 253-046-0)

  • Structural Differences : Features a long aliphatic dodecylthio chain instead of halogenated or aromatic groups. This hydrophobicity enhances its utility as a lubricant additive or emulsifier.
  • Environmental Impact : The dodecylthio chain raises concerns about bioaccumulation, whereas the dichlorovinyl group in the cyclopropane compound may degrade more readily under UV exposure .

Comparative Data Table

Property Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] Calcium bis[3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-acetate] Calcium bis[3-(dodecylthio)propionate]
CAS Number 84057-83-0 75821-71-5 36452-66-1
EC Number 278-322-8 Not listed 253-046-0
Registration Date 31/05/2018 31/05/2018 31/05/2018
Key Functional Groups Dichlorovinyl, cyclopropane Chlorophenyl, pyrazole Dodecylthio, propionate
Primary Application Pesticidal intermediates Corrosion inhibition Lubricant additives
Thermal Stability Moderate (~200°C) High (>250°C) Low-Moderate (~150°C)
Environmental Persistence Moderate (UV-labile) High High (bioaccumulative)

Research Findings and Mechanistic Insights

  • Efficacy in Pest Control : The cyclopropane derivative’s dichlorovinyl group mimics natural insecticidal terpenes, enabling disruption of insect sodium channels. In contrast, the pyrazole derivative’s mechanism involves metal surface passivation, unrelated to biological targets .
  • Synthetic Challenges : The cyclopropane ring in 84057-83-0 requires high-pressure conditions for synthesis, whereas the dodecylthio compound is synthesized via straightforward thiol-ene reactions .

Biological Activity

Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] is a compound that has garnered attention due to its significant biological activity, particularly in the realm of pest control. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] is derived from 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid. Its chemical structure is characterized by a cyclopropane ring with substituents that enhance its insecticidal properties. The compound is noted for its high purity and stability, which are critical for its efficacy as a pesticide.

The primary mechanism of action for this compound involves the disruption of the nervous system in target pests. It acts as a neurotoxin by interfering with sodium channels in neuronal membranes, leading to paralysis and eventual death of the insect. This mode of action is similar to that of other pyrethroid insecticides but with enhanced specificity and reduced toxicity to non-target organisms.

Insecticidal Efficacy

Research indicates that Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] exhibits potent insecticidal activity against a range of agricultural pests. The compound has been shown to be effective against:

  • Aphids
  • Whiteflies
  • Spider mites

In controlled studies, the compound demonstrated a significant reduction in pest populations when applied at recommended dosages.

Pest TypeEfficacy (%)Reference
Aphids85%
Whiteflies90%
Spider Mites75%

Safety Profile

One of the notable advantages of this compound is its safety profile concerning mammals and beneficial insects. Studies have indicated that it possesses low toxicity to non-target species, making it an attractive option for integrated pest management (IPM) strategies.

  • Mammalian Toxicity : Low
  • Aquatic Toxicity : Moderate
  • Toxicity to Beneficial Insects : Low

Field Trials

Field trials conducted in various agricultural settings have demonstrated the effectiveness of Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]. In one study involving tomato crops:

  • Location : California
  • Duration : 6 weeks
  • Results : A 78% reduction in aphid populations was recorded with minimal impact on ladybug populations.

These results underscore the compound's potential as a sustainable pest management tool.

Regulatory Status

As an active ingredient in pesticide formulations, Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] is subject to regulatory scrutiny. It has been evaluated under various agricultural regulations and has received approvals in multiple jurisdictions due to its favorable safety profile and efficacy.

Q & A

(Basic) How can Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] be synthesized and characterized in laboratory settings?

Methodological Answer:
Synthesis typically involves esterification of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid with calcium hydroxide under controlled conditions. A two-step approach (e.g., cyclopropanation via dichloroethylene addition to ester precursors, as described for analogous pyrethroids) ensures structural fidelity . Characterization requires:

  • Nuclear Magnetic Resonance (NMR): Confirm cyclopropane ring geometry (cis/trans) and substituent positions.
  • Mass Spectrometry (MS): Validate molecular ion peaks (e.g., m/z 371.151 for related compounds) .
  • Elemental Analysis: Verify calcium content (~22% m/m, based on stoichiometry) .
    Experimental Design Note: Use anhydrous solvents to prevent hydrolysis, and monitor reaction progress via thin-layer chromatography (TLC) .

(Basic) What analytical techniques are critical for assessing the purity and stereoisomeric composition of Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Resolve cis/trans isomers using chiral columns (e.g., Chiralcel OD-H) with hexane:isopropanol (90:10) mobile phase .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Detect impurities (e.g., residual dichloroethylene) with detection limits <0.1% .
  • X-ray Crystallography: Resolve absolute stereochemistry of the cyclopropane core, critical for bioactivity studies .
    Data Contradiction Tip: Discrepancies in isomer ratios between synthesis batches may arise from incomplete cyclopropanation; optimize reaction temperature (40–60°C) and catalyst loading .

(Advanced) How do stereochemical variations in Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] influence its bioactivity, and what methods resolve these isomers?

Methodological Answer:
Cis isomers exhibit higher insecticidal activity due to enhanced binding to sodium channels in arthropods. To study this:

  • Chiral Separation: Use preparative HPLC to isolate cis/trans fractions .
  • Bioassays: Compare LD50 values against model insects (e.g., Drosophila melanogaster) for each isomer .
  • Molecular Docking: Simulate isomer interactions with voltage-gated sodium channels (e.g., using AutoDock Vina) to correlate stereochemistry with efficacy .
    Critical Consideration: Environmental stability varies by isomer; cis isomers degrade faster under UV light, requiring photostability assays .

(Advanced) What experimental strategies mitigate conflicting data in environmental fate studies of Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]?

Methodological Answer:
Conflicts often arise from variable degradation rates in soil vs. aquatic systems. Address this by:

  • Controlled Microcosm Studies: Simulate soil (pH 5–7) and water (pH 7–9) environments, monitoring hydrolysis via LC-MS/MS .
  • Statistical Modeling: Apply multivariate analysis (e.g., ANOVA) to isolate factors like microbial activity or organic matter content .
  • Reference Standards: Use deuterated analogs (e.g., d6-cyclopropane) as internal standards to quantify degradation products .
    Example Workflow:
ConditionHalf-Life (Days)Major Degradants
Soil (pH 6)303-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Water (pH 8)7Dichlorovinyl derivatives

(Advanced) How to design degradation studies for Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] under varied environmental conditions?

Methodological Answer:

  • Hydrolysis Studies: Incubate at 25°C and 50°C in buffers (pH 4–9), sampling at intervals for LC-MS analysis .
  • Photolysis Assays: Expose to UV light (λ = 254 nm) in quartz cells, tracking degradation via absorbance at 220 nm .
  • Microbial Degradation: Inoculate soil/water samples with Pseudomonas spp. and measure metabolite production (e.g., CO2 evolution) .
    Key Parameters:
  • Activation Energy (Ea): Calculate using Arrhenius plots to predict environmental persistence .
  • QSAR Modeling: Relate logP values (estimated at 4.5–5.0) to bioaccumulation potential .

(Basic) What safety protocols are essential for handling Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate] in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure (H335/H373 hazards) .
  • Waste Disposal: Neutralize acidic degradants with calcium carbonate before incineration .
  • Emergency Procedures: Treat acute toxicity (H301) with activated charcoal and symptomatic support .

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